molecular formula C10H10N4O B7538425 N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide

N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide

Cat. No. B7538425
M. Wt: 202.21 g/mol
InChI Key: GIFGXIKUCBHAEP-UHFFFAOYSA-N
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Description

N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide, also known as MPPC, is a chemical compound that has been extensively researched for its potential therapeutic applications. MPPC belongs to the class of pyrazolopyridine compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body.

Scientific Research Applications

N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, improve glucose and lipid metabolism, and protect against neurodegeneration. N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of modulating specific enzymes and receptors. However, one limitation of using N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are a number of future directions for research on N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide in animal models of these diseases. Another area of interest is the development of more potent and selective N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide analogs, which could have improved therapeutic potential. Finally, more research is needed to understand the long-term effects of N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide on the body, as well as its potential interactions with other drugs and supplements.

Synthesis Methods

The synthesis of N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide involves the reaction between 3-cyanopyridine and 3-amino-1-methyl-5-pyrazolone in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide in its pure form. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-14-6-4-9(13-14)12-10(15)8-3-2-5-11-7-8/h2-7H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFGXIKUCBHAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide

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